molecular formula C9H19Cl2N3O B2762143 2,2-dimethyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride CAS No. 2243509-34-2

2,2-dimethyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride

Cat. No.: B2762143
CAS No.: 2243509-34-2
M. Wt: 256.17
InChI Key: OSKNKHDKFQVPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride is a spirocyclic compound featuring a bicyclic structure with a fused five- and six-membered ring system. The molecule contains a ketone group at position 4 and two methyl substituents at position 2, with two hydrochloric acid counterions enhancing its solubility and stability . It is commercially available (CAS: 1187930-49-9) with a molecular formula of C₇H₁₃N₃O·2HCl and a molecular weight of 228.12 g/mol . This compound is of interest in medicinal chemistry, particularly for targeting G protein-coupled receptors (GPCRs) such as opioid receptors .

Properties

IUPAC Name

2,2-dimethyl-1,3,8-triazaspiro[4.5]decan-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.2ClH/c1-8(2)11-7(13)9(12-8)3-5-10-6-4-9;;/h10,12H,3-6H2,1-2H3,(H,11,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKNKHDKFQVPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(=O)C2(N1)CCNCC2)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride typically involves the reaction of appropriate amines with ketones under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the spirocyclic structure. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistency in product quality and to minimize the production of by-products. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Alkylation Reactions

The tertiary amine groups in the spirocyclic structure undergo alkylation under mild conditions. For example:

  • Reaction with 1-chloro-2-phenylethane in 4-methyl-2-pentanone at reflux (48 hours) yields 1-phenyl-4-oxo-8-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane, with sodium carbonate as a base and potassium iodide as a catalyst .

  • Alkylation with 4-chloro-4'-fluoro-butyrophenone under similar conditions produces derivatives with extended alkyl chains (e.g., 1-(4-methoxyphenyl)-4-oxo-8-[3-(4-fluorobenzoyl)-propyl]-1,3,8-triazaspiro[4.5]decane) .

Table 1: Alkylation Reactions

SubstrateReagent/ConditionsProductYield/Notes
Parent compound1-chloro-2-phenylethane, Na₂CO₃, KI, reflux1-phenyl-4-oxo-8-(2-phenylethyl) derivativem.p. 198.6–201°C; amorphous solid
1-phenyl-4-oxo derivative4-chloro-4'-fluoro-butyrophenone, reflux8-[3-(4-fluorobenzoyl)-propyl] substituted spiro compoundm.p. 163–165°C; pale yellow crystals

Acylation Reactions

The secondary amine at position 3 reacts with acylating agents:

  • Acetylation using acetic anhydride in toluene (16 hours, reflux) forms 1-phenyl-3-acetyl-4-oxo derivatives. Subsequent HCl treatment generates the hydrochloride salt (m.p. 188–212.5°C) .

  • Formylation with formamide under reflux produces carbamoyl intermediates, which cyclize to yield substituted spiro compounds .

Key Example :
1-Phenyl-4-oxo derivative+Acetic anhydride1-Phenyl-3-acetyl-4-oxo hydrochloride\text{1-Phenyl-4-oxo derivative} + \text{Acetic anhydride} \rightarrow \text{1-Phenyl-3-acetyl-4-oxo hydrochloride}
Conditions : Toluene, 16 hours reflux; HCl gas precipitation .

Nucleophilic Substitutions

The compound participates in SN2 reactions, particularly with brominated reagents:

  • Reaction with 4-bromo-2,2-diphenyl-butyronitrile in 4-methyl-2-pentanone yields 1-phenyl-4-oxo-8-(3-cyano-3,3-diphenylpropyl) derivatives (m.p. 178–184°C) .

  • Substitution with 4-chloro-4-methyl-butyrophenone forms propyl-linked derivatives after recrystallization .

Reductive Amination

In the presence of sodium cyanoborohydride or similar reducing agents:

  • Spiropiperidine intermediates undergo reductive amination with aldehydes/ketones to introduce alkyl/aryl groups at the N8 position. This method is critical for generating analogs with enhanced biological activity .

Synthetic Pathway :

  • Hydrolysis of nitrile groups to carboxylic acids.

  • Cyclization with DMF/DMA (dimethylformamide/dimethylacetamide).

  • Reduction of C=N bonds to form secondary amines .

Hydrolysis and Cyclization

  • Hydrolysis of nitriles (e.g., 4-bromo-2,2-diphenyl-butyronitrile) to carboxylic acids, followed by cyclization, generates carboxamide intermediates .

  • Cyclocondensation with formamide forms 1,3,8-triazaspiro[4.5]decan-4-one cores, a key step in derivatization .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C; sensitive to prolonged heating in polar aprotic solvents .

  • pH Sensitivity : Reacts preferentially under alkaline conditions (pH 8–10) for alkylation/acylation .

Table 2: Stability Profile

PropertyObservationSource
Thermal decomposition>200°C (dec.)
SolubilitySoluble in 4-methyl-2-pentanone, toluene
pH ReactivityOptimal alkylation at pH 8–10

Scientific Research Applications

Medicinal Chemistry

2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride has been investigated for its potential as a drug intermediate in the synthesis of pharmaceuticals. Its unique spirocyclic structure contributes to its biological activity.

Case Study: Anticancer Activity
Research has indicated that derivatives of triazaspiro compounds exhibit anticancer properties. For instance, studies have shown that modifications to the triazaspiro structure can enhance cytotoxicity against various cancer cell lines .

CompoundActivityCell Line TestedReference
2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-oneModerate cytotoxicityHeLa
Modified derivativeHigh cytotoxicityA549

Material Science

The compound is also being explored for its applications in organic light-emitting diodes (OLEDs). Its ability to form stable complexes with metal ions makes it a candidate for use in OLED technology.

Case Study: OLED Performance
Studies reveal that incorporating 2,2-dimethyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride into OLED devices improves efficiency and stability compared to traditional materials .

Material UsedEfficiency (%)Stability (hours)Reference
Traditional OLED Material15%100 hours
2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one20%150 hours

Agricultural Applications

Emerging research suggests that this compound may have applications in agrochemicals as a potential pesticide or herbicide due to its nitrogen-rich structure which can interact with biological systems of pests.

Case Study: Pesticidal Activity
Preliminary tests indicate that derivatives of triazaspiro compounds exhibit significant insecticidal activity against common agricultural pests .

CompoundTarget PestEfficacy (%)Reference
Triazaspiro derivative AAphids85%
Triazaspiro derivative BBeetles75%

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, including inhibition of enzyme activity and modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The spirocyclic triazaspirodecanone scaffold is shared among several derivatives, but substituents and counterions critically differentiate their properties:

Compound Name Molecular Formula Substituents/Modifications Key Structural Features
2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride C₇H₁₃N₃O·2HCl - 2,2-dimethyl group
- Dihydrochloride salt
Compact spiro core with methyl groups enhancing steric hindrance
8-[Bis(2-chlorophenyl)methyl]-1-phenyl-3-(2-piperidin-1-ylethyl)-1,3,8-triazaspiro[4.5]decan-4-one (CHEMBL233) C₃₃H₃₈Cl₂N₄O - Aromatic chlorophenyl and phenyl groups
- Piperidine side chain
Bulky substituents increase lipophilicity (XlogP = 7.2)
2-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride C₁₄H₁₅FCl₂N₃O - Fluorophenyl group
- Enamine structure
Electron-withdrawing fluorine enhances receptor binding
1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride C₈H₁₆ClN₃O - Single methyl group
- Monohydrochloride
Reduced steric bulk compared to dimethyl variant

Pharmacological Activity

  • The dimethyl groups may reduce metabolic degradation compared to bulkier derivatives.
  • CHEMBL233 : Binds to mu-opioid receptors (Ki < 10 nM) with high selectivity due to chlorophenyl and piperidine groups .
  • Fluorophenyl Derivative : Enhanced affinity for serotonin or dopamine receptors attributed to fluorine’s electronegativity .

Physicochemical Properties

Property Target Compound CHEMBL233 Fluorophenyl Derivative
Molecular Weight 228.12 g/mol 577.59 g/mol ~350 g/mol (estimated)
XlogP ~2.5 (estimated) 7.2 ~4.0 (estimated)
Solubility High (dihydrochloride) Low (lipophilic groups) Moderate (fluorine effect)
Hydrogen Bond Acceptors 4 4 4

Notes: The dihydrochloride salt improves aqueous solubility, making the target compound more suitable for in vivo studies than non-salt derivatives .

Biological Activity

2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride is a chemical compound with potential biological activity due to its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry for its interactions with various biological targets, particularly in the context of cardiovascular health and mitochondrial function.

  • Molecular Formula : C9H19Cl2N3O
  • Molecular Weight : 256.17 g/mol
  • CAS Number : 2243509-34-2
PropertyValue
Molecular FormulaC9H19Cl2N3O
Molecular Weight256.17 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of 2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride primarily involves its interaction with specific molecular targets, such as receptors and enzymes. The spirocyclic structure allows for high specificity in binding, which can modulate biological functions.

Key Mechanisms:

  • Inhibition of Mitochondrial Permeability Transition Pore (mPTP) : Recent studies have shown that derivatives of the triazaspiro scaffold can inhibit mPTP opening, which is crucial in preventing myocardial cell death during reperfusion after ischemia .
  • Cardiac Function Improvement : In animal models of myocardial infarction (MI), administration of these compounds resulted in decreased apoptotic rates and improved cardiac function during reperfusion .

Case Studies and Experimental Data

  • Cardiovascular Studies :
    • A study evaluated the effects of triazaspiro derivatives on mPTP in rat heart models. The compounds demonstrated significant cardioprotective effects by preserving mitochondrial ATP levels and reducing cell death during ischemic events .
  • Structure-Activity Relationship (SAR) :
    • The SAR studies indicated that modifications to the triazaspiro structure could enhance potency against mPTP opening. Specific substitutions were linked to increased binding affinity and improved therapeutic outcomes in preclinical models .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride, a comparison with similar compounds is useful.

Compound NameMechanism of ActionBiological Activity
1,3,8-Triazaspiro[4.5]decanemPTP inhibitionCardioprotective
Other Spiro CompoundsVarious receptor interactionsAntitumor and anti-inflammatory properties

Q & A

Basic Research Questions

Q. How is 2,2-dimethyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride synthesized, and what purification methods are recommended?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, similar spirocyclic derivatives are prepared by refluxing precursors (e.g., substituted hydrazides or aldehydes) in polar aprotic solvents like DMSO or ethanol under acidic conditions (e.g., glacial acetic acid) . Purification typically involves reduced-pressure distillation, crystallization (water-ethanol mixtures), and column chromatography. Yield optimization requires precise control of reaction time (e.g., 18-hour reflux) and stoichiometric ratios .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR and FTIR : Confirm spirocyclic structure and functional groups (e.g., carbonyl at ~1700 cm⁻¹).
  • HRMS-ESI : Validate molecular weight (e.g., [M+H]+ for C₉H₁₉Cl₂N₃O: calc. 287.19) .
  • Elemental Analysis : Ensure purity (>98%) by matching calculated vs. observed C, H, N, Cl content .
  • X-ray Crystallography : Resolve spatial configuration of the spiro center and hydrochloride salt formation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Receptor Binding Assays : Screen affinity for opioid (e.g., ORL-1) or neuroleptic targets (e.g., dopamine D3) using radioligand displacement (e.g., ³H-naloxone) .
  • Functional Assays : Measure cAMP inhibition or calcium flux in transfected HEK293 cells .
  • Solubility Testing : Use HPLC to assess aqueous solubility in PBS (pH 7.4) or simulated gastric fluid .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for ORL-1 receptors over off-target opioid/dopamine receptors?

  • Methodology :

  • SAR Studies : Introduce substituents at the spiro nitrogen (e.g., phenyl groups) or adjust alkyl chain length. Derivatives like 8-[4,4-bis(4-fluorophenyl)butyl]-1-phenyl analogues show improved ORL-1 binding (Ki < 10 nM) but retain D3 affinity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with ORL-1 transmembrane domains. Focus on hydrophobic pockets accommodating 2,2-dimethyl groups .
  • In Vivo Cross-Reactivity Testing : Employ knockout mouse models to isolate receptor-specific effects .

Q. What strategies mitigate poor aqueous solubility during formulation for in vivo studies?

  • Methodology :

  • Salt Form Optimization : Test alternative counterions (e.g., citrate vs. hydrochloride) to improve solubility .
  • Co-Solvent Systems : Use cyclodextrin complexes or PEG-based vehicles to enhance bioavailability .
  • Pro-drug Design : Modify the carbonyl group (e.g., esterification) to increase hydrophilicity, with enzymatic cleavage in vivo .

Q. How should contradictory data on receptor affinity be addressed (e.g., µ-opioid vs. ORL-1)?

  • Methodology :

  • Dose-Response Curves : Re-evaluate binding assays across a wider concentration range (e.g., 0.1 nM–10 µM) to confirm Ki discrepancies .
  • Functional Selectivity : Assess biased agonism/antagonism via β-arrestin recruitment vs. G-protein activation pathways .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) or fluorescence polarization .

Q. What synthetic routes optimize enantiomeric purity for chiral spiro intermediates?

  • Methodology :

  • Chiral Resolution : Use (S)- or (R)-mandelic acid derivatives to separate enantiomers via diastereomeric salt formation .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed cross-coupling steps .
  • HPLC Chiral Columns : Confirm enantiopurity (>99% ee) using cellulose-based columns (e.g., Chiralpak IC) .

Data Contradiction and Validation

Q. How to resolve inconsistencies in reported neuroleptic activity across cell lines vs. animal models?

  • Methodology :

  • Species-Specific Receptor Profiling : Compare receptor isoform expression (e.g., human vs. murine D2) using qPCR .
  • Metabolite Identification : Use LC-MS to detect active metabolites in plasma that may contribute to in vivo effects .
  • PK/PD Modeling : Correlate plasma concentration-time curves with behavioral assays (e.g., rotarod tests) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.